Aripiprazole N-Oxide

Übersicht

Beschreibung

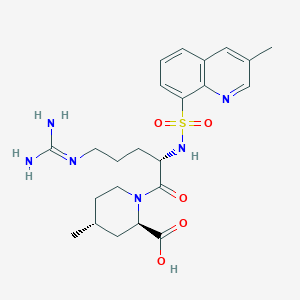

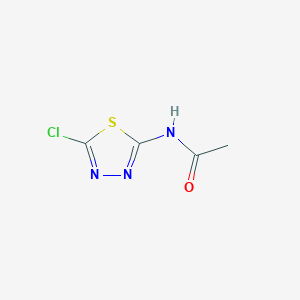

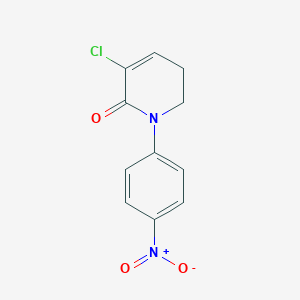

Aripiprazole N-Oxide is a metabolite of the atypical antipsychotic aripiprazole . It is formed from aripiprazole by the cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4 . Aripiprazole N-Oxide is a potential impurity found in commercial preparations of aripiprazole .

Synthesis Analysis

The synthesis and characterization of N-oxides and metabolites of the antipsychotic drug, aripiprazole, have been discussed in a study . The study provides valuable insights into the synthesis process of Aripiprazole N-Oxide.Molecular Structure Analysis

The molecular formula of Aripiprazole N-Oxide is C23H27Cl2N3O3 . The molecular weight is 464.39 . More detailed structural studies of the inclusion complexes were carried out using molecular modeling techniques .Chemical Reactions Analysis

Aripiprazole’s complexation with cyclodextrins (CDs) was designed to improve drug solubility and consequently its bioavailability . The inclusion complexes of aripiprazole with two β-cyclodextrin derivatives were obtained and investigated both in solution and in solid state .Physical And Chemical Properties Analysis

Aripiprazole exhibits very low aqueous solubility, affecting its dissolution and absorption, and high lipophilicity . Its physicochemical properties are different from ARP, testifying the inclusion complexes formation between aripiprazole and CDs when the kneading method is used .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Aripiprazole N-Oxide is a metabolite of the antipsychotic drug, Aripiprazole . It has been synthesized and characterized in scientific research, contributing to our understanding of the drug’s metabolism .

Antipsychotic Applications

Aripiprazole N-Oxide is related to Aripiprazole, a novel atypical antipsychotic drug . As such, it may have potential applications in the treatment of psychiatric disorders such as schizophrenia .

Dopamine Receptor Agonist

Aripiprazole is reported to be a high-affinity D2-dopamine receptor partial agonist . Given the structural similarity, Aripiprazole N-Oxide may also interact with dopamine receptors, which could have implications for its therapeutic effects .

Serotonin Receptor Interactions

Aripiprazole has significant affinity for several serotonin (5-HT) receptors . This suggests that Aripiprazole N-Oxide might also interact with these receptors, potentially influencing its pharmacological profile .

Histamine and Adrenergic Receptor Interactions

Aripiprazole also interacts with histamine and adrenergic receptors . This could suggest potential applications of Aripiprazole N-Oxide in conditions influenced by these receptors .

Cell-Type Selective Actions

The functional actions of Aripiprazole at cloned human D2-dopamine receptors are cell-type selective . This could imply that Aripiprazole N-Oxide might also exhibit cell-type selective actions, which could be relevant for its therapeutic applications .

Wirkmechanismus

Target of Action

Aripiprazole N1-Oxide, also known as Aripiprazole N-Oxide, is a metabolite of the atypical antipsychotic drug Aripiprazole . The primary targets of Aripiprazole are dopamine D2 receptors (D2R) and serotonin 5-HT1A and 5-HT2A receptors . These receptors play crucial roles in regulating mood and behavior, and their dysregulation is associated with psychiatric disorders such as schizophrenia .

Mode of Action

Aripiprazole acts as a partial agonist at D2 and 5-HT1A receptors and as an antagonist at 5-HT2A receptors . As a partial agonist, Aripiprazole can both activate these receptors and block them, depending on the presence of other neurotransmitters . This unique mechanism, termed ‘functional selectivity’, allows Aripiprazole to modulate neurotransmitter activity in a context-dependent manner .

Biochemical Pathways

Aripiprazole affects multiple cellular pathways and impacts several neurotransmitter circuitries . It has been shown to induce early genes, modulate scaffolding proteins, and activate transcription factors . Aripiprazole also influences the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation .

Pharmacokinetics

Aripiprazole N1-Oxide is formed from Aripiprazole by the cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4 . Genetic polymorphisms in these enzymes can influence the metabolism and hence the bioavailability of Aripiprazole .

Result of Action

The molecular and cellular effects of Aripiprazole’s action are complex and multifaceted. It has been suggested that Aripiprazole may have effects on cell-protective mechanisms and neurite growth . Functionally, Aripiprazole is an inverse agonist at 5-HT2B receptors and displays partial agonist actions at 5-HT2A, 5-HT2C, D3, and D4 receptors .

Action Environment

Environmental factors, including genetic variations, can influence the action, efficacy, and stability of Aripiprazole . For instance, polymorphisms in genes encoding metabolizing enzymes (CYP2D6, CYP3A4, and CYP3A5) and the drug transporter ABCB1 can affect the therapeutic effect of Aripiprazole .

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Zukünftige Richtungen

Aripiprazole is used to treat symptoms of schizophrenia, bipolar I, major depressive disorder, irritability associated with autism, and Tourette’s disorder . It is also used as an adjunctive treatment of major depressive disorder . Future research may focus on further understanding the pharmacological properties of Aripiprazole N-Oxide and its potential therapeutic applications.

Eigenschaften

IUPAC Name |

7-[4-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)27-10-13-28(30,14-11-27)12-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYNDJDSFMRJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437791 | |

| Record name | Aripiprazole N1-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aripiprazole N1-Oxide | |

CAS RN |

573691-09-5 | |

| Record name | 7-[4-[4-(2,3-Dichlorophenyl)-1-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573691-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aripiprazole related compound F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0573691095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aripiprazole N1-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARIPIPRAZOLE N1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NO9KAA6QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing Aripiprazole N-Oxide?

A1: Aripiprazole, an antipsychotic drug used to treat schizophrenia, exerts its effects by interacting with dopamine and serotonin receptors in the brain []. The synthesis of Aripiprazole N-Oxide derivatives, such as Aripiprazole-4-N-oxide, Aripiprazole-1-N-oxide, and Aripiprazole-1,4-di-N-oxide, is significant due to their potential to influence the activity and metabolism of the parent drug []. These N-oxides have demonstrated strong activity in influencing dopamine receptor neurotransmission and, importantly, may possess a reduced risk of side effects compared to existing antipsychotic medications []. Understanding the properties and behavior of these N-oxides could pave the way for developing improved treatments for schizophrenia with potentially fewer side effects.

Q2: Can you elaborate on the structural characterization of Aripiprazole-4-N-oxide mentioned in the research?

A2: The research highlights the successful synthesis and characterization of Aripiprazole-4-N-oxide []. Key structural features were confirmed using mass spectrometry and infrared spectroscopy. The Electron Ionization Mass Spectrometry (EI-MS) revealed a molecular ion peak at m/z 465, consistent with the expected molecular weight of Aripiprazole-4-N-oxide []. Further structural insights were obtained from the infrared (IR) spectrum, which displayed characteristic absorption bands corresponding to the N-H bond (3377 cm-1), carbonyl group (1679 cm-1), aryl alkyl ether (1272, 1048 cm-1), and aromatic C-Cl bonds (1173 cm-1) []. These spectroscopic data confirm the successful incorporation of the N-oxide moiety within the Aripiprazole structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)